N-(2-chloro-5-methylphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide
Description
N-(2-chloro-5-methylphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a complex structure with a chlorinated aromatic ring, a pyrrolidine ring, and a sulfonyl group, making it a subject of interest for researchers and industrial chemists.
Properties
IUPAC Name |
N-(2-chloro-5-methylphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-12-6-7-13(16)14(11-12)17-15(19)5-4-10-22(20,21)18-8-2-3-9-18/h6-7,11H,2-5,8-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPVCZUJYRIVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)CCCS(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-methylphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the reaction of 2-chloro-5-methylphenylamine with butanoyl chloride to form an amide intermediate. This intermediate is then subjected to sulfonylation using pyrrolidine and a sulfonyl chloride reagent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are sometimes used to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-methylphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic chlorine can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
N-(2-chloro-5-methylphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-methylphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The aromatic and pyrrolidine rings contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-5-methylphenyl)-4-pyrrolidin-1-ylsulfonylbutanamide: shares structural similarities with other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas.
Sulfonamides: Known for their antibacterial properties, these compounds also feature a sulfonyl group attached to an aromatic ring.
Sulfonylureas: Used as antidiabetic agents, these compounds have a sulfonyl group linked to a urea moiety.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring enhances its binding properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
